molecular formula C19H24BrN5O3S2 B4541683 N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B4541683
M. Wt: 514.5 g/mol
InChI Key: KSKZPKMPHLBNSX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: is a complex organic compound that features a diverse array of functional groups, including a bromophenyl group, a piperidine ring, a triazole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Bromophenyl Group: This step often involves a Suzuki coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the triazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include thiols and sulfides.

    Substitution: Products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity and functional group compatibility.

Biology:

  • Potential applications in drug discovery and development due to its diverse functional groups.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored as a potential therapeutic agent for various diseases.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s diverse functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
  • N-(4-fluorophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness:

  • The presence of the bromophenyl group distinguishes it from its chloro- and fluoro- analogs, potentially leading to different reactivity and biological activity.
  • The combination of the triazole ring and the piperidine ring is relatively rare, providing unique structural features that can be exploited in various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[5-(1-methylsulfonylpiperidin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O3S2/c1-3-10-25-18(14-5-4-11-24(12-14)30(2,27)28)22-23-19(25)29-13-17(26)21-16-8-6-15(20)7-9-16/h3,6-9,14H,1,4-5,10-13H2,2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKZPKMPHLBNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

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